molecular formula C9H7NO2 B3263750 Methyl 2-ethynylnicotinate CAS No. 379670-43-6

Methyl 2-ethynylnicotinate

Cat. No.: B3263750
CAS No.: 379670-43-6
M. Wt: 161.16 g/mol
InChI Key: TZTNLAMAYIZDMU-UHFFFAOYSA-N
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Description

Methyl 2-ethynylnicotinate is an organic compound with the molecular formula C9H7NO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethynylnicotinate can be synthesized through several methods. One common approach involves the reaction of methyl 2-(trimethylsilyl)ethynyl)nicotinate with tetrabutylammonium fluoride in tetrahydrofuran at 0°C to room temperature. The reaction yields this compound as an orange oil after purification by column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. The use of efficient catalysts and reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Methyl 2-ethynylnicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals

Mechanism of Action

The exact mechanism of action of methyl 2-ethynylnicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities and receptor interactions. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethynylnicotinate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 2-ethynylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTNLAMAYIZDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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